molecular formula C7H13BrO B7934193 4-Bromo-2,6-dimethyloxane

4-Bromo-2,6-dimethyloxane

Cat. No.: B7934193
M. Wt: 193.08 g/mol
InChI Key: JARBCNALBGKFFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethyloxane typically involves the bromination of 2,6-dimethyloxane. One common method is the reaction of 2,6-dimethyloxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters can help in scaling up the production while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 2,6-dimethyloxane.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxyl or amine derivatives.

    Oxidation: Formation of oxides or other oxygenated compounds.

    Reduction: Formation of 2,6-dimethyloxane.

Scientific Research Applications

4-Bromo-2,6-dimethyloxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Used in the development of new drugs and medicinal compounds.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

    Chemical Industry: Utilized in the production of various chemicals and reagents.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethyloxane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dimethyloxane is unique due to its specific bromination pattern, which imparts distinct reactivity and applications compared to its analogues. The presence of the bromine atom at the 4-position allows for selective reactions that are not possible with other derivatives .

Properties

IUPAC Name

4-bromo-2,6-dimethyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBCNALBGKFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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